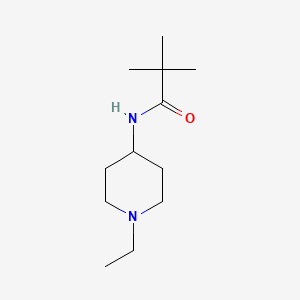![molecular formula C12H20O6 B4791553 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B4791553.png)
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
説明
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C12H20O6 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.12598835 g/mol and the complexity rating of the compound is 342. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['401819', '229362', '1223']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
- The compound is a type of substituted 2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole, used in crystallography for studying molecular conformations. In studies, it's shown that its furanose ring adopts an envelope conformation, which is significant in understanding molecular interactions in crystals (Semjonovs et al., 2015).
Chemical Synthesis and Catalysis
- This compound plays a role in the acid-catalysed condensation of glycerol with other chemicals. Its derivatives are of interest as precursors for 1,3-propanediol derivatives, highlighting its potential in creating novel platform chemicals (Deutsch et al., 2007).
Polymer Science
- In the field of polymer science, derivatives of this compound, such as (2,2-dimethyl-1,3-dioxolan-4-yl)-methyl acrylate, have been synthesized and studied for their reactivity and post-polymerization properties. These studies provide insights into the crosslinking behavior of polymers treated with ultraviolet light, indicating potential applications in materials science (D′alelio & Huemmer, 1967).
Corrosion Inhibition
- Derivatives of this compound have been investigated as inhibitors for mild steel corrosion in acidic environments. Computational studies using DFT calculations and molecular dynamics simulations indicate their potential as effective corrosion inhibitors, which is crucial in industrial applications (Koulou et al., 2020).
Biochemical Applications
- In biochemical synthesis, this compound has been used in the high-yield synthesis of D-ribo-phytosphingosine, indicating its utility in complex organic syntheses that are relevant to biochemistry and pharmacology (Lombardo et al., 2006).
Antifungal and Nematicidal Properties
- Some derivatives of this compound have been synthesized and evaluated for their antifungal and nematicidal activities. These studies indicate its potential use in developing new bioactive compounds for agricultural and pharmaceutical applications (Srinivas et al., 2017).
特性
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Diacetoneglucose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
582-52-5 | |
| Record name | Diacetoneglucose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diacetone-D-glucose?
A1: The molecular formula of Diacetone-D-glucose is C12H20O6, and its molecular weight is 260.28 g/mol.
Q2: Are there any notable spectroscopic data available for Diacetone-D-glucose?
A2: While specific spectroscopic data is not extensively discussed within the provided research articles, routine techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly used for structural characterization. [] [] []
Q3: How is Diacetone-D-glucose employed in asymmetric synthesis?
A3: Diacetone-D-glucose acts as a chiral auxiliary, a temporary chiral directing group, in various asymmetric reactions. This allows chemists to introduce chirality into molecules, leading to the formation of enantiomerically enriched or pure compounds. [] [] [] []
Q4: Can you provide specific examples of reactions where Diacetone-D-glucose is used?
A4: Certainly! Diacetone-D-glucose has been successfully utilized in the asymmetric synthesis of various compounds, including:
- N-Carboxyalkylated and O-Carboxyalkylated Flavones: [] [] Researchers employed DAG in the stereoselective nucleophilic substitution of α-haloacetates to prepare these compounds.
- Dihydroquinoxalinones: [] Asymmetric syntheses were achieved through DAG-mediated nucleophilic substitution of α-bromo esters with 1,2-phenylenediamine nucleophiles.
- Chalcogenophosphinates with Glucose Moieties: [] Secondary phosphine chalcogenides reacted with DAG in the presence of CCl4/Et3N to afford these compounds.
- Enantiomerically Pure Sulfoxides: [] [] [] DAG serves as a starting material for preparing both enantiomers of chiral non-racemic methylsulfoxides and other sulfoxide derivatives.
- Bicyclic Lactones: [] An enantiospecific synthesis of these lactones was achieved using a chiron approach starting from Diacetone-D-glucose.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


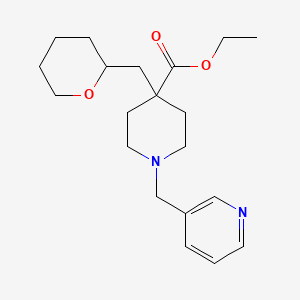
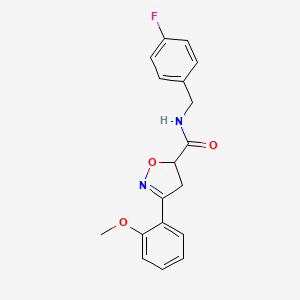

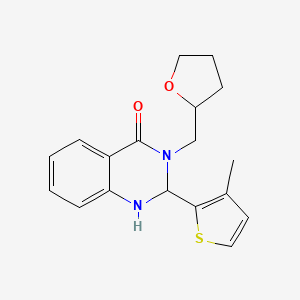


![ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4791531.png)
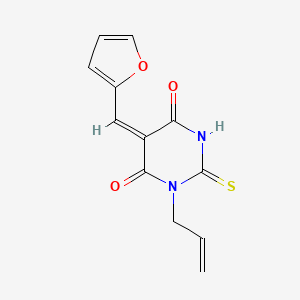
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4791541.png)


![ethyl 2-[(4-chlorobenzoyl)amino]-5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4791571.png)
![methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4791578.png)
